molecular formula C18H19NO B178248 1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE CAS No. 159556-72-6

1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE

Cat. No.: B178248
CAS No.: 159556-72-6
M. Wt: 265.3 g/mol
InChI Key: HKKKHPBFJDQJQM-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2,2-dimethyazetidin-3-one is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a diphenylmethyl group and two methyl groups attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethylamine with 2,2-dimethyl-3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the azetidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(Diphenylmethyl)-3-azetidinol: A related compound with a hydroxyl group instead of a ketone.

    1-(Diphenylmethyl)-2,2-dimethylazetidin-3-ol: Similar structure but with a hydroxyl group at the third position.

    1-(Diphenylmethyl)-2,2-dimethylazetidine: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one is unique due to its specific structural features, including the presence of a ketone group and the diphenylmethyl moiety

Properties

IUPAC Name

1-benzhydryl-2,2-dimethylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKKHPBFJDQJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252212
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159556-72-6
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159556-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 3-(benzhydrylamino)-3-methylbutan-2-one (6.5 g) in acetic acid (20 mL), HCl gas was blown up to saturation, and bromine (1.25 mL) was added dropwise thereto, followed by stirring for 3 hours. 20% Aqueous sodium hydroxide was added to the reaction mixture, and thereby pH of the mixture was adjusted at 14 or higher, followed by partitioning by use of carbon tetrachloride. The organic layer was washed with water. The solvent was evaporated under reduced pressure, and to the residue, N,N-dimethylformamide (30 mL) and saturated aqueous sodium hydrogencarbonate (7 mL) were added, followed by stirring for 3 minutes. The reaction mixture was partitioned between water and carbon tetrachloride. The organic layer was washed twice with saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified through silica gel column chromatography, to thereby give 1-benzhydryl-2,2-dimethylazetidin-3-one as a solid (754 mg, 12%).
Quantity
6.5 g
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1.25 mL
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20 mL
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